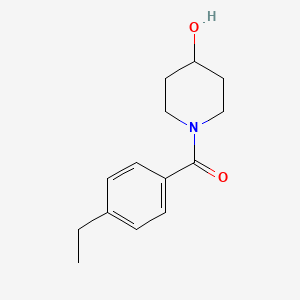1-(4-Ethylbenzoyl)piperidin-4-ol
CAS No.:
Cat. No.: VC2539699
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | (4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3 |
| Standard InChI Key | BIHHLFUKMFIJCG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-(4-Ethylbenzoyl)piperidin-4-ol consists of a six-membered piperidine heterocycle with a hydroxyl group at the 4-position and a 4-ethylbenzoyl group attached to the nitrogen atom. The molecular formula is C14H19NO2, indicating 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms . The compound represents an interesting hybrid structure combining features of both piperidine-4-ol derivatives and benzoylpiperidines.
Physical Properties
Based on data extrapolated from structurally related compounds, the physical properties of 1-(4-Ethylbenzoyl)piperidin-4-ol are likely to include:
Chemical Reactivity
The reactivity profile of 1-(4-Ethylbenzoyl)piperidin-4-ol is primarily determined by its functional groups:
-
The secondary alcohol at C-4 can undergo typical hydroxyl group reactions including oxidation, esterification, and dehydration
-
The amide bond formed between the piperidine nitrogen and the 4-ethylbenzoyl group exhibits stability under neutral conditions but may undergo hydrolysis in strongly acidic or basic environments
-
The ethyl substituent on the benzoyl moiety provides a site for potential oxidation or further functionalization
Synthesis Methodologies
Direct Acylation Approach
One straightforward synthetic pathway would involve selective N-acylation of piperidin-4-ol with 4-ethylbenzoyl chloride:
-
Treatment of piperidin-4-ol with a suitable base (triethylamine or pyridine) to prevent O-acylation
-
Addition of 4-ethylbenzoyl chloride under controlled conditions to achieve selective N-acylation
-
Purification to obtain the target compound
Grignard-Based Synthesis
Drawing from methodologies used for related compounds, an alternative approach might involve:
-
Reaction of N-protected 4-piperidinone with 4-ethylphenylmagnesium bromide
-
Hydrolysis to form the tertiary alcohol
-
Deprotection of the nitrogen
-
Selective N-acylation with benzoic acid derivatives
This approach has parallels to the synthesis methods described for structurally related piperidine compounds in the literature .
Purification Considerations
Based on purification methods used for similar compounds, 1-(4-Ethylbenzoyl)piperidin-4-ol likely requires:
-
Extraction techniques utilizing pH manipulation to separate the product from reaction byproducts
-
Column chromatography using appropriate solvent systems
-
Recrystallization from suitable solvent combinations to achieve high purity
Structure-Activity Relationship Considerations
Key Structural Features
The biological activity profile of 1-(4-Ethylbenzoyl)piperidin-4-ol would likely be influenced by several key structural elements:
-
The piperidine ring provides a flexible yet conformationally restricted scaffold that appears in numerous bioactive compounds
-
The hydroxyl group at C-4 offers hydrogen bond donor/acceptor capabilities critical for binding to biological targets
-
The 4-ethylbenzoyl group contributes lipophilicity and potential for π-π interactions with aromatic residues in protein binding pockets
Comparison with Bioactive Analogs
Several structurally related compounds demonstrate significant biological activity:
-
N-Methyl-4-piperidinol derivatives serve as important intermediates in the synthesis of antitumor agents and receptor antagonists
-
Compounds containing the 4-hydroxy-piperidine motif have shown utility as kinase inhibitors with applications in cancer treatment
-
The 4-piperidinol scaffold appears in compounds that modulate various biological targets including phosphoinositide-3-kinase and protein lysine methyltransferase G9a
Analytical Characterization
Spectroscopic Profile
The structural features of 1-(4-Ethylbenzoyl)piperidin-4-ol would be expected to produce characteristic spectroscopic signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from related compounds , the 1H NMR spectrum would likely feature:
-
Aromatic protons of the 4-ethylbenzene moiety (δ ~7.0-7.5 ppm)
-
Ethyl group signals (triplet at δ ~1.3 ppm for CH3 and quartet at δ ~2.6 ppm for CH2)
-
Complex multiplets for the piperidine ring protons (δ ~1.5-3.5 ppm)
-
A potentially broad signal for the hydroxyl proton (δ ~4.0-5.0 ppm, dependent on solvent and concentration)
Mass Spectrometry
The mass spectral fragmentation pattern would likely include:
-
Molecular ion peak corresponding to C14H19NO2 (m/z ~233)
-
Characteristic fragmentation at the amide bond
-
Loss of water from the hydroxyl group
-
Fragments corresponding to the 4-ethylbenzoyl moiety
Chromatographic Behavior
The compound would likely exhibit the following chromatographic characteristics:
-
Moderate retention on reverse-phase HPLC systems due to the balance of polar and non-polar functional groups
-
Good resolution using standard C18 columns with methanol/water or acetonitrile/water mobile phases
-
UV detection sensitivity due to the aromatic ring system
Comparative Analysis with Related Compounds
To better understand the potential significance of 1-(4-Ethylbenzoyl)piperidin-4-ol, a comparison with structurally related compounds provides valuable context:
This comparison highlights that while 1-(4-Ethylbenzoyl)piperidin-4-ol shares certain structural features with compounds of known utility in pharmaceutical research, its specific substitution pattern offers a unique chemical entity for exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume